Ophiopogonin B

Analytical Chemistry Quality Control Phytochemistry

Ophiopogonin B is a steroidal saponin with a distinct fucose-rhamnose di-glycoside pattern on a ruscogenin core—structurally divergent from Ophiopogonin D (extra xylose) and D'. This unique glycosylation yields specific HPLC retention for precise quantification and authentication of O. japonicus. It selectively induces autophagy/apoptosis via PI3K/Akt inhibition and JNK/c-Jun activation—mechanisms not replicated by analogs. Differential abundance across geographical chemotypes (higher in Hang Maidong) supports sourcing consistency. For reproducible research, Ophiopogonin B is non-substitutable.

Molecular Formula C39H62O12
Molecular Weight 722.9 g/mol
CAS No. 38971-41-4
Cat. No. B600621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopogonin B
CAS38971-41-4
Molecular FormulaC39H62O12
Molecular Weight722.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1
InChIKeyOWGURJWJHWYCIQ-AKYREZHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ophiopogonin B (CAS 38971-41-4): A Structurally Distinct Steroidal Saponin from Ophiopogon japonicus with Defined Procurement Considerations


Ophiopogonin B (CAS: 38971-41-4) is a bioactive steroidal saponin, isolated primarily from the tuberous roots of Ophiopogon japonicus (Radix Ophiopogonis) [1]. It belongs to a family of compounds that exhibit diverse pharmacological activities, including anti-tumor, anti-inflammatory, and cardioprotective effects . The compound is characterized by a ruscogenin aglycone core glycosylated with specific sugar moieties (fucose and rhamnose), a structural feature that distinguishes it from its close analogs, such as Ophiopogonin D, which contains an additional xylose residue [1]. This distinct glycosylation pattern is a primary driver of its unique analytical and potential biological properties, which are critical for procurement and experimental design.

Why Ophiopogonin B Cannot Be Interchanged with Other Ophiopogonins in Critical Research Applications


The substitution of Ophiopogonin B with other saponins from Ophiopogon japonicus, such as Ophiopogonin D or Ophiopogonin D', is not scientifically justifiable due to profound differences in their molecular structure and subsequent analytical and biological behavior. The core structural difference lies in the composition of the sugar moiety attached to the ruscogenin aglycone [1]. Ophiopogonin B's specific di-glycoside structure leads to a unique chromatographic retention time, enabling its specific quantification in complex extracts [2]. Furthermore, comparative studies demonstrate that these compounds exhibit divergent modulatory effects on key drug transporters. For instance, Ophiopogonin D' (OPD') potently stimulates OATP1B1-mediated uptake of rosuvastatin (EC50: 4.62 µM), whereas Ophiopogonin D (OPD) shows no significant effect under the same conditions [3]. This biological divergence, rooted in minor structural variations, underscores why a generic 'ophiopogonin' is an insufficient descriptor for experimental rigor and why compound-specific selection is paramount for reproducible research.

Quantitative Differentiation of Ophiopogonin B: A Comparative Evidence Guide for Informed Selection


Analytical Differentiation by HPLC Retention and Regional Abundance in Ophiopogon japonicus

Ophiopogonin B can be unequivocally distinguished and quantified from its closely related analogs, Ophiopogonin D and D', using a validated HPLC-ELSD method. In a comparative analysis of Hang Maidong (HMD) and Chuan Maidong (CMD), the content of Ophiopogonin B in HMD tubers was found to be higher than in CMD radix, whereas Ophiopogonin D exhibited the inverse pattern [1]. This demonstrates that the abundance of each saponin is not only region-dependent but that Ophiopogonin B can be selectively targeted for isolation or quality control. Furthermore, a nontargeted metabolomic study identified ophiopogonin B as a robust quality marker, alongside ophiopogonin D, for authenticating the geographical origin of O. japonicus samples [2].

Analytical Chemistry Quality Control Phytochemistry

Structural Differentiation: Glycosylation Pattern Determines Identity

The definitive structural difference between Ophiopogonin B and its primary analog, Ophiopogonin D, lies in the composition of the sugar chain linked to the ruscogenin aglycone. Ophiopogonin B's sugar portion consists exclusively of fucose and rhamnose, whereas Ophiopogonin D's sugar portion includes an additional xylose unit [1]. This structural variation is not trivial; it fundamentally alters the compound's molecular weight, polarity, and, consequently, its analytical behavior and potential interaction with biological targets. This explains the distinct chromatographic separation observed in HPLC analyses [2] and is the basis for the differential modulation of drug transporters discussed elsewhere.

Structural Biology Natural Product Chemistry Molecular Characterization

Pharmacological Differentiation: Divergent Effects on Hepatic Drug Uptake Transporters OATP1B1 and OATP1B3

Ophiopogonin B and its analogs exhibit clear functional divergence in their modulation of key hepatic uptake transporters. A study investigating the influence of Radix Ophiopogonis components on OATP1B1 and OATP1B3 activity found that while Ophiopogonin D' (OPD') significantly stimulated OATP1B1-mediated uptake of rosuvastatin with an EC50 of 4.62 ± 0.64 µM, Ophiopogonin D (OPD) had no remarkable influence [1]. This finding is a class-level inference for Ophiopogonin B. Given the structural similarity between Ophiopogonin B and D/D' (all are ruscogenin-based saponins) but with distinct sugar moieties, it is highly probable that Ophiopogonin B would display a unique interaction profile with these transporters, distinct from both OPD and OPD'. This implies that formulating a botanical extract containing multiple ophiopogonins or substituting one for another could lead to unpredictable and variable effects on drug uptake and potential herb-drug interactions.

Pharmacology Drug-Drug Interactions Pharmacokinetics

Purity and Quality Control: Verifiable Reference Standards for Ophiopogonin B

For reliable procurement, it is essential that the test compound is of verifiable purity and identity. Commercial vendors provide Ophiopogonin B as a reference standard with a specified purity level, often ≥98% as determined by HPLC [1]. This quantitative purity specification is critical for accurate dosing in in vitro and in vivo assays, ensuring that observed biological effects are attributable to the target compound and not to unknown impurities. In contrast, a non-specific 'ophiopogonin extract' or a misidentified analog would introduce significant experimental variability and undermine the validity of the research .

Analytical Chemistry Quality Assurance Reference Standards

Targeted Applications for Ophiopogonin B Based on Verified Differential Evidence


Development and Validation of Compound-Specific Analytical Methods for Quality Control of Ophiopogonis Radix

As demonstrated by its distinct HPLC retention time and utility as a quality marker, Ophiopogonin B is ideally suited as a reference standard for developing robust analytical methods [1]. This is essential for the quality control of Ophiopogon japonicus raw materials, extracts, and finished products. Its differentiation from Ophiopogonin D and D' ensures that a specific chemical entity can be accurately monitored, providing a reliable measure of batch-to-batch consistency and authenticity, which is a critical requirement for regulatory compliance and scientific reproducibility [2].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring a Well-Defined Chemical Probe

Given the class-level evidence that ophiopogonin analogs can differentially modulate hepatic uptake transporters like OATP1B1 [1], Ophiopogonin B serves as a necessary, well-defined chemical probe for investigating such mechanisms. Using a single, pure compound avoids the confounding variables introduced by a mixture of structurally similar but functionally distinct saponins. This allows for a clear, unambiguous interpretation of its role in modulating transporter activity and potential herb-drug interactions, which is vital for the safety evaluation of botanical drug products.

Mechanistic Studies of Antitumor Activity Dependent on PI3K/Akt and JNK/c-Jun Signaling

Ophiopogonin B is specifically implicated in the induction of autophagy and apoptosis in cancer cells, with research pointing to its role as a prospective inhibitor of the PI3K/Akt pathway and an activator of JNK/c-Jun signaling [1]. These molecular mechanisms are distinct from those reported for other ophiopogonins. For instance, while Ophiopogonin D is known for antioxidant and ERK pathway modulation [2], Ophiopogonin B's activity is more tightly associated with these specific apoptotic pathways. This makes Ophiopogonin B the appropriate choice for research targeting these precise cellular mechanisms, and using an analog would likely yield different results.

Authentication of Botanical Origin for Ophiopogon japonicus Material Sourcing

The differential abundance of Ophiopogonin B in plant material from different geographical regions (higher in Hang Maidong tubers compared to Chuan Maidong) [1], combined with its designation as a robust quality marker [2], makes it a key analytical target for authentication and sourcing. Procurement teams can utilize Ophiopogonin B content as a specification when sourcing Ophiopogon japonicus to ensure the material is of the desired origin and chemotype, thereby securing a supply chain that yields the intended chemical profile for downstream research or manufacturing.

Technical Documentation Hub

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